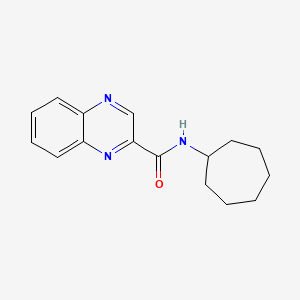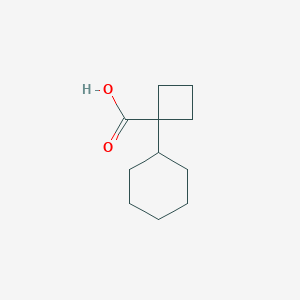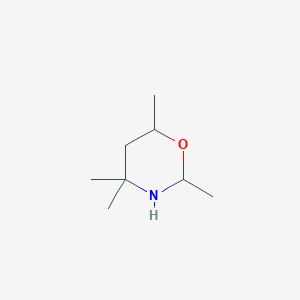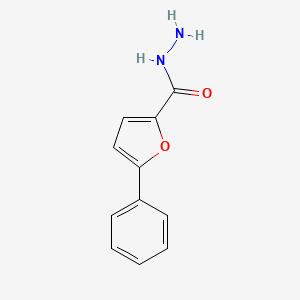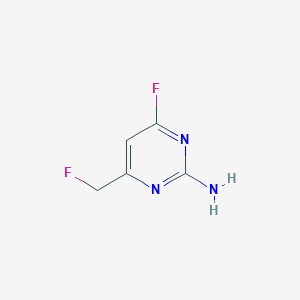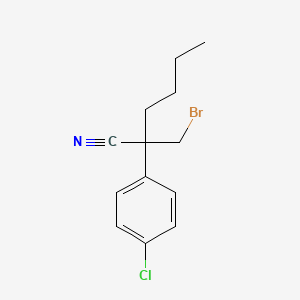
Ethyl 2-((5-hydroxypentyl)oxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-((5-hydroxypentyl)oxy)acetate is an organic compound with the molecular formula C9H18O4 and a molecular weight of 190.24 g/mol . This compound is characterized by the presence of an ethyl ester group and a hydroxyl group attached to a pentyl chain, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-hydroxypentyl)oxy)acetate typically involves the reaction of ethyl bromoacetate with 5-hydroxypentanol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 5-hydroxypentanol attacks the electrophilic carbon of ethyl bromoacetate, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-((5-hydroxypentyl)oxy)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of ethyl 2-((5-oxopentyl)oxy)acetate.
Reduction: Formation of ethyl 2-((5-hydroxypentyl)oxy)ethanol.
Substitution: Formation of various ethers or esters depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-((5-hydroxypentyl)oxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Utilized in the study of biochemical pathways involving ester and hydroxyl group transformations.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 2-((5-hydroxypentyl)oxy)acetate involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can participate in further biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-((5-hydroxypentyl)oxy)acetate can be compared with similar compounds such as:
- Ethyl 2-((4-hydroxybutyl)oxy)acetate
- Ethyl 2-((6-hydroxyhexyl)oxy)acetate
- Ethyl 2-((5-hydroxy-2-methylpentyl)oxy)acetate
These compounds share similar structural features but differ in the length of the carbon chain or the presence of additional functional groups. The unique combination of the ethyl ester and hydroxyl groups in this compound makes it particularly useful in specific synthetic and research applications .
Eigenschaften
CAS-Nummer |
106555-77-5 |
|---|---|
Molekularformel |
C9H18O4 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
ethyl 2-(5-hydroxypentoxy)acetate |
InChI |
InChI=1S/C9H18O4/c1-2-13-9(11)8-12-7-5-3-4-6-10/h10H,2-8H2,1H3 |
InChI-Schlüssel |
QUTYILATCYAWNL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)COCCCCCO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(Cyclohex-1-EN-1-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B8738263.png)
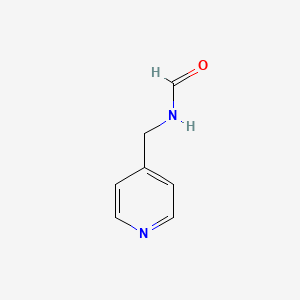
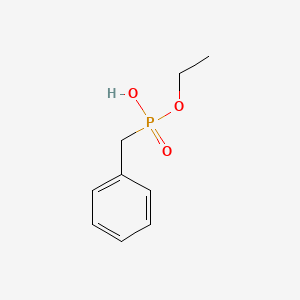
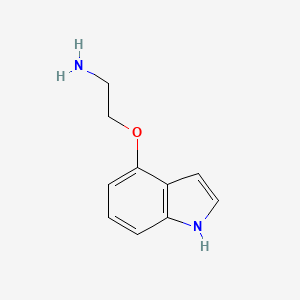
![1-Benzyl-7-iodo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B8738288.png)
![5-[(4-fluorophenyl)methyl]-3-nitro-2(1H)-pyridinone](/img/structure/B8738306.png)
